BW-723C86

Catalog No.
S522398
CAS No.
160521-72-2
M.F
C16H19ClN2OS
M. Wt
322.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BW-723C86

CAS Number

160521-72-2

Product Name

BW-723C86

IUPAC Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

Molecular Formula

C16H19ClN2OS

Molecular Weight

322.9 g/mol

InChI

InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H

InChI Key

PYJBJMIBANAOFJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(5-(2-thenyloxy)-1H-indol-3-yl)propan-2-amine, BW 72386, BW 723C86, BW-72386, BW-723C86, BW723C86

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl

The exact mass of the compound BW 723C86 hydrochloride is 322.0907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BW-723C86, supplied primarily as a monohydrochloride salt, is a highly selective, tryptamine-derived 5-HT2B receptor agonist utilized as an established pharmacological tool in neurobiology and cardiovascular research. In laboratory procurement, it is prioritized for its ability to isolate 5-HT2B-mediated signaling pathways—such as intracellular calcium mobilization, vasodilation, and anxiolysis—without the confounding off-target effects associated with endogenous serotonin or non-selective synthetic analogs. Its high purity and established solubility profile in standard vehicles make it a staple for reproducible in vitro screening and in vivo behavioral modeling [1].

Substituting BW-723C86 with generic, non-selective serotonergic agonists like mCPP or endogenous 5-HT introduces severe workflow inefficiencies and data artifacts. Non-selective agents cross-activate 5-HT2A and 5-HT2C receptors, triggering confounding physiological responses such as 5-HT2A-mediated hallucinogenic proxies (head-twitch responses) or 5-HT2C-mediated anxiogenesis [1]. To correct for this, laboratories must procure and co-administer complex cocktails of selective antagonists, which increases reagent costs, complicates assay interpretation, and reduces overall reproducibility. Procuring BW-723C86 eliminates the need for these compensatory measures by providing targeted, single-receptor activation.

Receptor Subtype Selectivity: 5-HT2B vs. 5-HT2A/2C

When isolating serotonin receptor pathways, non-selective agonists like mCPP or endogenous 5-HT cross-activate multiple subtypes, confounding assay results. BW-723C86 demonstrates high affinity for the 5-HT2B receptor with a pEC50 of 8.92 in recombinant human cell models. It exhibits over 100-fold selectivity for 5-HT2B over the 5-HT2A subtype, and approximately 10-fold selectivity over 5-HT2C [1]. This distinct binding profile allows researchers to selectively trigger 5-HT2B-mediated intracellular calcium mobilization without the need for complex antagonist cocktails.

Evidence DimensionReceptor Selectivity (Binding/Activation)
Target Compound DatapEC50 = 8.92 (5-HT2B); >100-fold selective over 5-HT2A
Comparator Or BaselineEndogenous 5-HT / mCPP (pan-agonists with minimal subtype selectivity)
Quantified Difference>100-fold reduction in 5-HT2A cross-activation
ConditionsRecombinant human 5-HT receptor assays (CHO-K1 cells)

Eliminates the need for secondary antagonists in receptor assays, significantly improving assay reproducibility and reducing reagent costs in high-throughput screening.

Ex Vivo Functional Efficacy in Vascular Relaxation Models

In ex vivo cardiovascular models, BW-723C86 serves as a quantitatively reliable partial agonist for modeling 5-HT2B-driven vasodilation. In PGF2α-precontracted pulmonary arteries, BW-723C86 induces concentration-dependent relaxation with a pEC50 of 8.21, achieving an Emax of 89% relative to the endogenous full agonist 5-HT [1]. Unlike non-selective agents, the relaxant response of BW-723C86 is completely inhibited by specific 5-HT2B antagonists (e.g., SB 204741), confirming its precise mechanism of action.

Evidence DimensionVasorelaxation Efficacy (pEC50 and Emax)
Target Compound DatapEC50 = 8.21; Emax = 89%
Comparator Or Baseline5-HT (Endogenous baseline; Emax = 100%)
Quantified DifferenceAchieves 89% of maximal endogenous relaxation with high subtype specificity
ConditionsPGF2α-precontracted pig pulmonary artery with intact endothelium

Provides a stable, highly specific pharmacological tool for evaluating endothelial 5-HT2B receptor function in pulmonary hypertension models.

In Vivo Behavioral Differentiation: Anxiolysis vs. Anxiogenesis

Procuring the correct serotonergic tool compound is critical for in vivo behavioral assays, as non-selective 5-HT receptor agonists (such as mCPP) induce confounding anxiogenic, hypophagic, and hypoactive responses. In contrast, systemic administration of BW-723C86 (1-10 mg/kg) specifically isolates 5-HT2B pathways, resulting in measurable anxiolytic-like actions and hyperphagia without triggering the 5-HT2A-mediated head-twitch response[1]. This target-specific behavioral phenotype makes it a standard for studying 5-HT2B's role in anxiety and social interaction.

Evidence DimensionBehavioral Phenotype (Anxiety Models)
Target Compound DataInduces anxiolysis and hyperphagia (1-10 mg/kg)
Comparator Or BaselinemCPP (Induces anxiety and hypophagia)
Quantified DifferenceComplete reversal of behavioral phenotype (anxiolytic vs. anxiogenic)
ConditionsIn vivo rat models (e.g., Vogel conflict test, social interaction test)

Prevents data confounding in neurobehavioral studies by cleanly separating 5-HT2B-mediated anxiolysis from the panicogenic effects of pan-serotonergic activation.

Formulation and Handling: Hydrochloride Salt vs. Free Base

For in vivo and in vitro applications, aqueous solubility is a critical procurement factor. BW-723C86 is supplied as a monohydrochloride salt (CAS 160521-72-2), which offers significantly improved solubility profiles compared to its free base counterpart (CAS 160521-74-4). The hydrochloride form achieves practical working concentrations in physiological buffers (>160 µg/ml in PBS pH 7.2) and high solubility in standard laboratory vehicles (>52 mg/ml in DMSO) . This ensures reproducible dosing in systemic animal studies and stable stock solutions for high-throughput screening.

Evidence DimensionAqueous and Vehicle Solubility
Target Compound DataBW-723C86 HCl: >160 µg/ml in PBS; >52 mg/ml in DMSO
Comparator Or BaselineBW-723C86 Free Base (Poor aqueous solubility)
Quantified DifferenceEnables direct formulation in physiological buffers without excessive organic cosolvents
ConditionsStandard laboratory formulation (PBS pH 7.2, DMSO, DMF at 25°C)

Ensures seamless formulation compatibility for in vivo injections and in vitro assays, minimizing vehicle-induced toxicity or precipitation artifacts.

High-Throughput Receptor Screening and Intracellular Calcium Assays

Due to its >100-fold selectivity for 5-HT2B over 5-HT2A, BW-723C86 is a highly reliable positive control and reference agonist for in vitro functional assays, including Gq-coupled calcium mobilization and phospholipase C activation assays, eliminating the need for secondary antagonist blocking [1].

Ex Vivo Cardiovascular and Pulmonary Vasodilation Modeling

Leveraging its potent partial agonist activity (pEC50 = 8.21), BW-723C86 is heavily utilized in isolated tissue bath assays to study endothelial 5-HT2B receptor function, making it a critical tool for laboratories investigating pulmonary hypertension and vascular remodeling [2].

In Vivo Neuropharmacological and Anxiolytic Profiling

Because it isolates 5-HT2B pathways without triggering 5-HT2C-driven anxiety or 5-HT2A-driven psychedelic effects, BW-723C86 is a highly specific agent for systemic dosing (1-10 mg/kg) in rodent behavioral models, such as the Vogel conflict test and social interaction assays [3].

Standardized Formulation for Systemic Animal Studies

The hydrochloride salt form of BW-723C86 ensures reliable solubility in physiological buffers (e.g., PBS) and standard vehicles (DMSO), allowing for reproducible subcutaneous or intraperitoneal dosing without the vehicle-induced toxicity often seen with poorly soluble free-base tryptamines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

322.0906621 Da

Monoisotopic Mass

322.0906621 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8JMH6M2ELN

Wikipedia

BW-723C86

Dates

Last modified: 08-15-2023
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